Tris((2-pyridinium)methyl)amine
Overview
Description
Tris(2-pyridylmethyl)amine triperchlorate is a coordination compound that features a tripodal ligand, tris(2-pyridylmethyl)amine, complexed with perchlorate ions. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2-pyridylmethyl)amine typically involves the alkylation of 2-picolylamine with picolyl chloride. The reaction proceeds as follows:
2C5H4NCH2Cl+C5H4NCH2NH2→(C5H4NCH2)3N+2HCl
This reaction is carried out in an aqueous sodium hydroxide solution to facilitate the formation of the tris(2-pyridylmethyl)amine ligand .
Industrial Production Methods: Industrial production of tris(2-pyridylmethyl)amine triperchlorate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(2-pyridylmethyl)amine triperchlorate undergoes various types of chemical reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often facilitated by metal complexes.
Reduction: Reduction reactions involving the ligand are less common but can occur under specific conditions.
Substitution: The ligand can undergo substitution reactions, where one or more of its pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the ligand, while substitution reactions can produce a variety of functionalized tris(2-pyridylmethyl)amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which tris(2-pyridylmethyl)amine triperchlorate exerts its effects involves its ability to form stable complexes with metal ions. The ligand’s tripodal structure allows it to coordinate with metal centers in a precise geometry, facilitating various catalytic and coordination processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .
Comparison with Similar Compounds
Tris(2-picolyl)amine: Similar to tris(2-pyridylmethyl)amine, this ligand also forms stable complexes with metals but may exhibit different coordination properties due to slight structural differences.
Tris(2-quinolylmethyl)amine: This ligand has a similar tripodal structure but with quinoline groups instead of pyridine, leading to different electronic and steric effects.
Uniqueness: Tris(2-pyridylmethyl)amine triperchlorate is unique due to its ability to form highly stable and versatile metal complexes. Its tripodal structure provides a robust framework for coordination, making it a valuable ligand in various fields of research and industry .
Properties
IUPAC Name |
perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDOWDOZOOGZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151871 | |
Record name | Tris((2-pyridinium)methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117689-07-3 | |
Record name | Tris((2-pyridinium)methyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117689073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris((2-pyridinium)methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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